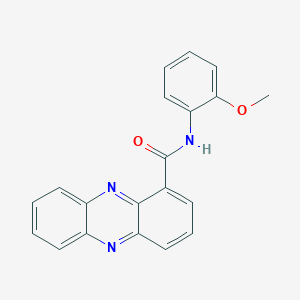
N-(2-methoxyphenyl)phenazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)phenazine-1-carboxamide is a compound that can be associated with a class of organic compounds known as phenazines, which are heterocyclic compounds containing a 10-membered ring with nitrogen atoms at positions 1 and 10. These compounds are known for their diverse range of biological activities, and modifications to their structure can lead to significant changes in their bioactivity profile.
Synthesis Analysis
The synthesis of phenazine derivatives, such as this compound, often involves the formation of the phenazine core followed by functionalization at various positions to introduce different substituents. In the context of the provided papers, while the exact synthesis of this compound is not detailed, similar compounds have been synthesized by taking natural product phenazine-1-carboxamide (PCN) as a lead compound and introducing various amide derivatives to the phenazine core . The synthesis process typically involves multiple steps, including the formation of the phenazine core, activation of the carboxamide group, and subsequent coupling with the desired aryl or heteroaryl amines.
Molecular Structure Analysis
The molecular structure of phenazine derivatives is crucial in determining their biological activity. X-ray diffraction analysis is a common technique used to study the crystalline and molecular structure of such compounds . The molecular structure, including the arrangement of atoms and the stereochemistry, can significantly influence the interaction of these compounds with biological targets, thereby affecting their pharmacological profile.
Chemical Reactions Analysis
Phenazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the phenazine core. For instance, the amide group in this compound can participate in reactions typical of carboxamides, such as hydrolysis or nucleophilic acyl substitution. The presence of a methoxy group on the phenyl ring can also influence the reactivity of the compound, potentially undergoing demethylation or participating in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of the methoxy group can increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents. The phenazine core contributes to the compound's stability and can also influence its electronic properties, such as UV-Vis absorption and fluorescence.
Biological Activity
Phenazine derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The biological activity is highly dependent on the molecular structure, as seen in the case of N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, where the spatial structure significantly influenced their analgesic and anti-inflammatory properties . Similarly, coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides demonstrated antimicrobial and antifungal activities . The phenazine-1-carboxylic acid diamide derivatives were found to have promising in vitro fungicidal and selective herbicidal activities, with some compounds showing significant inhibition of barnyard grass growth .
Aplicaciones Científicas De Investigación
Antitumor Activities
Phenazine derivatives have shown promising antitumor activities. Rewcastle et al. (1987) synthesized a series of substituted phenazine-1-carboxamides and evaluated their antitumor activity, demonstrating significant cytotoxicity against various cancer models, including leukemia and lung carcinoma. The cytotoxicity correlated positively with the electron-withdrawing power of the substituent group, highlighting the potential of phenazine derivatives as antitumor drugs (Rewcastle, Denny, & Baguley, 1987). Vicker et al. (2002) further explored this avenue, finding that angular benzophenazines, a series of substituted 8,9-benzo[a]phenazine carboxamide systems, were potent cytotoxic agents that could potentially circumvent multidrug resistance mechanisms in cancer chemotherapy (Vicker et al., 2002).
Antimicrobial and Antifungal Activities
Phenazine derivatives also exhibit broad-spectrum antimicrobial and antifungal properties. For instance, Wan et al. (2022) identified 1-hydroxyphenazine derivatives with excellent antimicrobial activities through biosynthetic pathway construction and production enhancement in Pseudomonas chlororaphis H18. This research provides a platform for the combinatorial biosynthesis and engineering of phenazine derivatives (Wan, Liu, Xian, & Huang, 2022). Furthermore, the production of phenazine-1-carboxamide (PCN) by engineered Pseudomonas chlororaphis HT66 showed significant antagonistic activity towards fungal phytopathogens, underscoring the potential of phenazines in biocontrol applications (Peng, Zhang, Bilal, Wang, & Hu, 2018).
Synthesis and Structural Modifications
Research has also focused on the synthesis and structural modification of phenazine derivatives to enhance their biological activities. Zhu et al. (2019) designed and synthesized a series of novel phenazine-1-carboxylic acid diamide derivatives, demonstrating promising in vitro fungicidal activities and selective herbicidal activities. These findings highlight the versatility of phenazine derivatives and their potential in agricultural applications (Zhu, Zhang, Yu, Xu, & Yang, 2019).
Mecanismo De Acción
Target of Action
N-(2-methoxyphenyl)phenazine-1-carboxamide, hereafter referred to by its full name, has been found to exhibit strong antagonistic activity against fungal phytopathogens . The primary targets of this compound appear to be related to the cell wall, cell membrane, antioxidant and metabolism, nitrogen metabolism, and mitochondria .
Mode of Action
The mode of action of this compound involves a series of interactions with its targets that result in significant changes. For instance, it has been observed that the mycelium treated with this compound produced a red secretion and exhibited progressive creeping growth . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Biochemical Pathways
This compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The result of this compound’s action is a significant inhibition of fungal phytopathogens. Physiological and biochemical tests showed that this compound decreased the β-1,3-glucanase, malondialdehyde, and ATPase activities and nucleic acid leakage but increased the activity of nitrate reductase .
Direcciones Futuras
Phenazines, including PCN, have shown promising results in damage against abnormal cell growth as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance . The potential of phenazines as a photosensitizer is reviewed as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control . P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-18-12-5-4-10-16(18)23-20(24)13-7-6-11-17-19(13)22-15-9-3-2-8-14(15)21-17/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHMJBKQGCLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

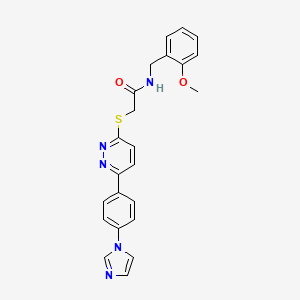
![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)


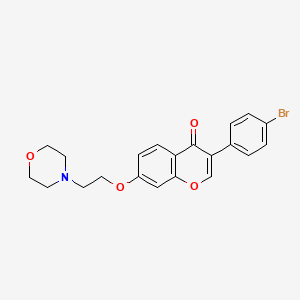
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)
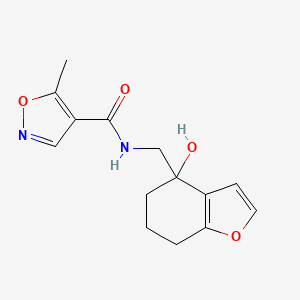

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)
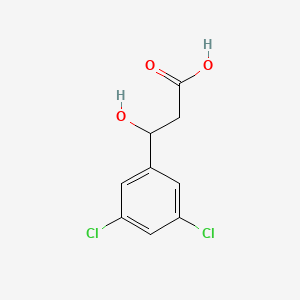
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)
